1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate
Overview
Description
1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate is an ionic liquid that has garnered significant interest in various scientific fields due to its unique properties. This compound is part of the imidazolium family, known for their stability, low volatility, and ability to dissolve a wide range of substances.
Mechanism of Action
Target of Action
It is known that imidazolium-based ionic liquids often interact with various biological macromolecules, including proteins and nucleic acids .
Mode of Action
As an ionic liquid, it may interact with its targets through electrostatic interactions, hydrogen bonding, and van der Waals forces . These interactions can lead to changes in the conformation and function of the target molecules .
Result of Action
Ionic liquids in general are known to have diverse effects, ranging from antimicrobial activity to solvation of biomolecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other ions can influence the action, efficacy, and stability of ionic liquids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate typically involves the following steps:
Preparation of 3-Methylimidazole: This is achieved by reacting 1-methylimidazole with a methylating agent.
Alkylation: The 3-methylimidazole is then reacted with ethyl iodide to form 1-Ethyl-3-methylimidazole.
Formation of the Ionic Liquid: Finally, 1-Ethyl-3-methylimidazole is reacted with methyl carbonate under controlled conditions to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent use to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methyl carbonate group can be replaced by other nucleophiles.
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include alkyl halides for substitution reactions, and the reactions are often carried out in polar solvents like water, ethanol, or acetonitrile
Scientific Research Applications
1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions due to its ability to dissolve both organic and inorganic compounds.
Biology: This compound is explored for its potential in enzyme stabilization and as a medium for biocatalysis.
Medicine: Research is ongoing into its use as a drug delivery agent due to its biocompatibility and ability to dissolve a wide range of pharmaceutical compounds.
Industry: It is used in electrochemical applications, such as in the development of batteries and capacitors, due to its ionic conductivity and stability
Comparison with Similar Compounds
1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate can be compared to other imidazolium-based ionic liquids, such as:
- 1-Ethyl-3-methylimidazolium iodide
- 1-Ethyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
These compounds share similar properties but differ in their anions, which can significantly affect their solubility, stability, and reactivity. The uniqueness of this compound lies in its carbonate anion, which imparts specific reactivity and solubility characteristics .
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;methyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C2H4O3/c1-3-8-5-4-7(2)6-8;1-5-2(3)4/h4-6H,3H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTZIWVIEAEYBG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.COC(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477660 | |
Record name | 1-Ethyl-3-methyl-imidazolium methyl carbonate solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251102-25-7 | |
Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, methyl carbonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251102-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-methyl-imidazolium methyl carbonate solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, methyl carbonate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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